Valence Tautomerism of 1,3,5-Cyclooctatriene and Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide
Valence Tautomerism of 1,3,5-Cyclooctatriene and Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the valence tautomerism exhibited between 1,3,5-cyclooctatriene and its bicyclic isomer, bicyclo[4.2.0]octa-2,4-diene. This dynamic equilibrium is a classic example of a pericyclic reaction, involving the interconversion of two isomers through a concerted reorganization of electrons without the migration of any atoms or groups. Understanding this tautomerism is crucial for researchers in organic synthesis and drug development, as the reactivity and properties of the two isomers differ significantly.
Quantitative Data Summary
The equilibrium between 1,3,5-cyclooctatriene and bicyclo[4.2.0]octa-2,4-diene has been quantitatively characterized through various physical and thermodynamic measurements. The following tables summarize the key quantitative data for this tautomeric system.
Table 1: Equilibrium Composition and Thermodynamic Data
| Parameter | Value | Conditions | Reference |
| Equilibrium Composition | 85% 1,3,5-Cyclooctatriene, 15% Bicyclo[4.2.0]octa-2,4-diene | Thermal equilibrium | [1] |
| ΔrH° (Bicyclo[4.2.0]octa-2,4-diene → 1,3,5-Cyclooctatriene) | -0.58 ± 0.07 kJ/mol | Gas phase | [2][3] |
Table 2: Physical and Spectroscopic Properties of Tautomers
| Property | 1,3,5-Cyclooctatriene | Bicyclo[4.2.0]octa-2,4-diene | Reference |
| Refractive Index (n²⁵D) | 1.5249 | 1.5035 | [1] |
| UV λmax | ~270 mµ | 274 mµ (ε 3340) | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, isolation, and characterization of the tautomers. The following sections provide methodologies for key experiments.
Synthesis of 1,3,5-Cyclooctatriene
A common and effective method for the synthesis of 1,3,5-cyclooctatriene involves the dehydrobromination of a mixture of bromocyclooctadienes, which are obtained from the allylic bromination of 1,5-cyclooctadiene.[5]
Part A: Allylic Bromination of 1,5-Cyclooctadiene [5]
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A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a heating mantle.
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The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride.
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The mixture is stirred and heated to a gentle reflux. The reaction is initiated, as indicated by a rapid reflux.
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Three additional 44.5-g portions (0.25 mol each) of NBS are added at 30-minute intervals.
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After the final addition, the reaction mixture is cooled, and the succinimide (B58015) is removed by filtration.
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The carbon tetrachloride solution is concentrated, and the residue is fractionally distilled under reduced pressure to yield a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.
Part B: Dehydrobromination to 1,3,5-Cyclooctatriene [5]
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A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, an immersion thermometer, and a condenser with a gas inlet.
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The flask is charged with 25.9 g (0.35 mol) of lithium carbonate, 2.0 g (0.047 mol) of lithium chloride, and 400 mL of dry dimethylformamide (DMF).
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The mixture is heated to 90°C with magnetic stirring.
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The bromocyclooctadiene mixture from Part A (113.5 g, 0.607 mol) is added dropwise over 50 minutes.
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Heating is continued for 1 hour at 90–95°C after the addition is complete.
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The mixture is cooled, diluted with 1 L of ice water, and extracted twice with 200-mL portions of pentane (B18724).
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The combined organic phases are washed with water, dried over sodium sulfate, and filtered.
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The pentane is removed by distillation at atmospheric pressure, and the residue is distilled under reduced pressure (bp 63–65°C at 48 mm) to give almost pure 1,3,5-cyclooctatriene.[5]
Thermal Equilibration and Separation of Tautomers
The dynamic equilibrium between the two tautomers can be established by heating. The individual tautomers can then be separated based on their differential reactivity with silver nitrate (B79036).
Protocol for Thermal Equilibration: [1]
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Pure 1,3,5-cyclooctatriene is subjected to slow distillation through a 16 x 1.0-cm glass helix-packed column at 85-86°C (120 mm).
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This process yields a mixture of 1,3,5-cyclooctatriene and bicyclo[4.2.0]octa-2,4-diene, with the composition corresponding to the thermal equilibrium at that temperature.
Protocol for Separation of Tautomers: [1]
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The equilibrium mixture is added to a suspension of finely powdered silver nitrate in boiling absolute ethanol. 1,3,5-cyclooctatriene forms a crystalline silver nitrate complex, while bicyclo[4.2.0]octa-2,4-diene does not.
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The silver nitrate complex of 1,3,5-cyclooctatriene is filtered off. Pure 1,3,5-cyclooctatriene can be regenerated from this complex by treatment with ammonium (B1175870) hydroxide.
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The filtrate, containing bicyclo[4.2.0]octa-2,4-diene, is diluted with ice-water.
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The hydrocarbon layer is separated and washed multiple times with 50% aqueous silver nitrate to remove any remaining 1,3,5-cyclooctatriene.
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The resulting pure bicyclo[4.2.0]octa-2,4-diene is then washed with water and dried.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and experimental workflows discussed in this guide.

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